

Avotaciclib data quality checks

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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Avotaciclib: Core Drug Profile

The table below summarizes the key identified characteristics of **Avotaciclib**. Please note that many properties common to advanced drug profiles are not publicly available.

Attribute	Description
Generic Name	Avotaciclib [1]
Synonyms	BEY-1107, BEY1107 [1]
Status	Investigational (Clinical trials: NCT03579836) [1]
Mechanism of Action	Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]
Primary Biological Effect	Inhibits tumor cell proliferation and induces apoptosis (cell death) [2]
Chemical Formula	C ₁₃ H ₁₁ N ₇ O [1]
Molecular Weight	281.27 g/mol [1] [2]
Solubility	100 mg/mL in DMSO (approx. 355.53 mM) [2]
Handling & Storage	-20°C, protect from light, stored under nitrogen [2]

Attribute	Description
Purity	99.72% (as available from MedChemExpress) [2]
Indication (Under Investigation)	Pancreatic cancer, Glioblastoma, Metastatic Colorectal Cancer [1]
Protein Binding	Not Available
Metabolism	Not Available
Half-life	Not Available

Frequently Asked Questions & Troubleshooting

Q1: What is the confirmed molecular target of Avotaciclub, and why is this target significant in cancer research?

A: Avotaciclub is an orally active inhibitor of **Cyclin-dependent kinase 1 (CDK1)** [1] [2]. CDK1 is a critical driver of the cell cycle, particularly the transition from the G2 phase to mitosis (M phase) [3]. It is highly expressed in many cancer tissues compared to normal tissues and is closely associated with poor survival outcomes in multiple cancer types, making it a promising therapeutic target [3] [4]. Inhibition of CDK1 can halt the proliferation of cancer cells and push them toward apoptosis [2].

Q2: The cell viability in my assay is not decreasing as expected when using Avotaciclub. What could be the issue?

A: If you are observing unexpectedly high cell viability, consider the following troubleshooting steps:

- **Verify Drug Solubility and Stability:** **Avotaciclub** is soluble in DMSO. Ensure that your stock solution is prepared correctly and that final DMSO concentrations in your assays are non-toxic to cells (typically $\leq 0.1\%$). Remember that the compound is hygroscopic and sensitive to light and air; always use newly opened, anhydrous DMSO and store stock solutions under nitrogen at -20°C [2].
- **Confirm Cell Model Relevance:** The efficacy of **Avotaciclub** may vary depending on the cancer type and cellular context. It has shown activity in models of non-small cell lung cancer (NSCLC) [2], pancreatic cancer [1], and ovarian cancer [5]. Check the literature for known sensitivity of your cell model to CDK1 inhibition.

- **Check for Combination Effects:** Emerging research suggests that the pro-apoptotic effect of CDK1 inhibition can be enhanced in certain contexts. One study overcame paclitaxel resistance in ovarian cancer by using a combination treatment that activated CDK1's mitochondrial pro-apoptotic function [5]. Review your experimental design to see if **Avotaciclib** should be tested in combination with other agents.

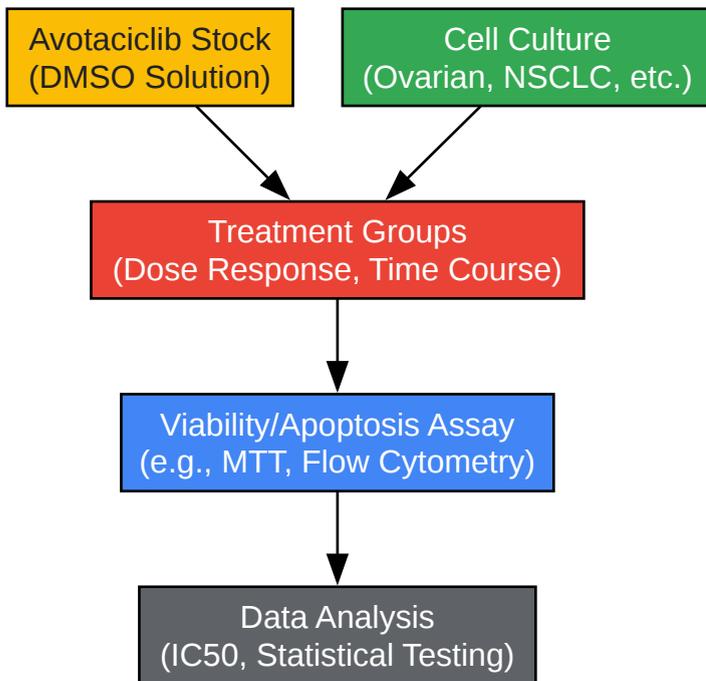
Q3: How can I ensure the data quality of my in vitro experiments with Avotaciclib?

A: While specific protocols are scarce, you can implement these general data quality checks based on available information and standard practice:

- **Compound Verification:** Confirm the identity and purity of your batch upon receipt. The provided purity from a commercial supplier like MedChemExpress is 99.72% [2].
- **Solvent Blank Controls:** Always include controls containing the same concentration of DMSO as your experimental wells to rule out solvent toxicity.
- **Positive Controls:** Use a known cytotoxic agent in your cell viability assays (e.g., MTT assay) to validate the responsiveness of your cell line [5].
- **Replication:** Perform all experiments with a sufficient number of biological and technical replicates to ensure statistical power and reproducibility. The cited research typically repeated experiments at least three times [5].

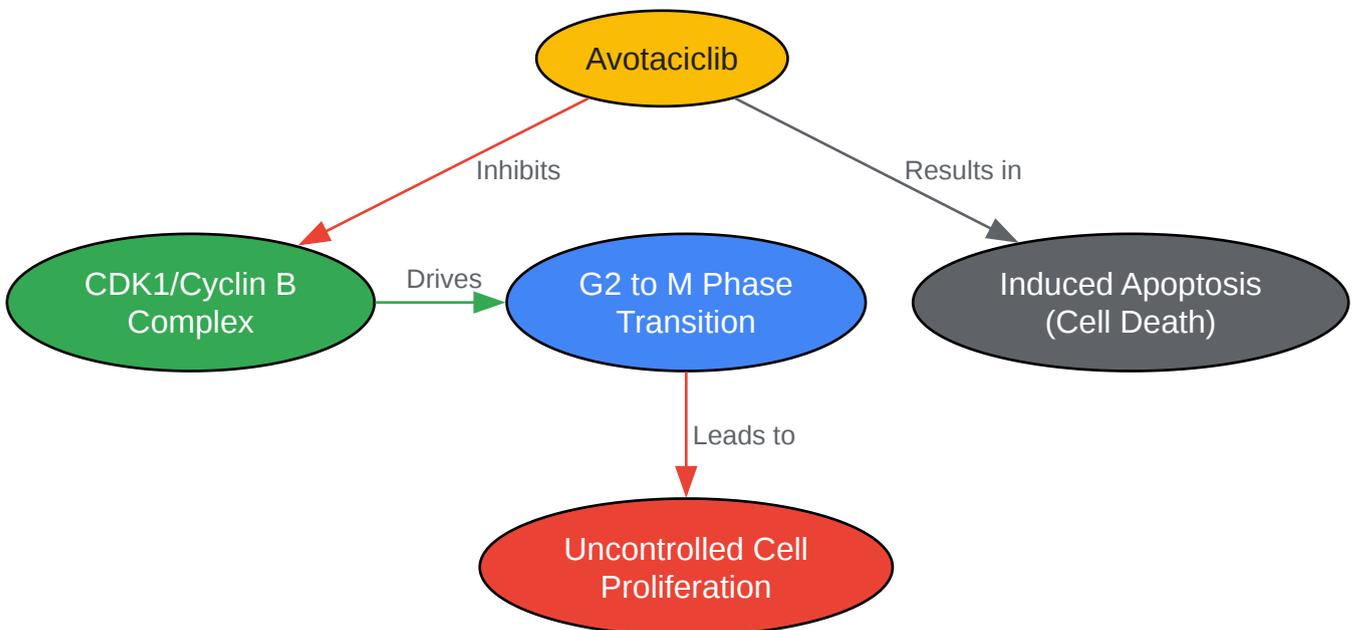
Experimental Workflow & Mechanism of Action

To help visualize its application in a research setting, here is a general workflow for a cell-based experiment and a diagram of its primary mechanism.



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Diagram Title: *In Vitro Experimental Workflow for Avotaciclub*



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Diagram Title: **Avotaciclub** Inhibits CDK1 to Block Cancer Proliferation

Important Considerations for Researchers

Given the early stage of **Avotaciclib**'s development, you may need to:

- **Reference Broader CDK1 Research:** Many principles can be inferred from the well-established biology of CDK1 and studies on other CDK1 inhibitors [3] [4].
- **Consult Clinical Trial Records:** For the most current information on dosing and safety, refer to official clinical trial registries (e.g., ClinicalTrials.gov identifier NCT03579836) [1].
- **Validate Internally:** All experimental protocols and quality checks should be rigorously validated within your own laboratory.

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